7-Fluoro-2-methylquinoline
Overview
Description
Synthesis Analysis
The synthesis of 7-Fluoro-2-methylquinoline and related compounds involves multiple steps, including cyclization, chlorination, nucleophilic substitution, and organocatalytic hydrogenation. For instance, a synthetic method for similar compounds was established from 2-amino-4-fluoro benzoic acid and urea through steps including cyclization, yielding a total yield of 51% (Zhou et al., 2019). Additionally, organocatalytic transfer hydrogenation has been employed for the synthesis of key building blocks for antibiotic fluoroquinolones (Rueping et al., 2010).
Molecular Structure Analysis
The molecular structure of compounds related to 7-Fluoro-2-methylquinoline has been analyzed through techniques such as X-ray crystallography and NMR spectroscopy. These analyses contribute to understanding the planarity, stereochemistry, and electronic properties of these molecules. For instance, the structure of a precursor for fluoroquinoline synthesis was detailed using X-ray and density functional theory (DFT) study, highlighting the importance of electronic interactions within the molecule (Langer et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving 7-Fluoro-2-methylquinoline include nucleophilic aromatic substitution, which has been demonstrated to be a versatile reaction for the synthesis of fluorescent probes and other derivatives with high reactivity toward nitrogen and sulfur nucleophiles (van den Berg et al., 2006).
Physical Properties Analysis
The physical properties of 7-Fluoro-2-methylquinoline derivatives, such as melting points and solubility, are crucial for their application in various chemical processes. These properties are often determined through experimental methods and contribute to the compound's characterization and application potential.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and fluorescence, are essential for the application of 7-Fluoro-2-methylquinoline in chemical synthesis and as fluorescent probes. The compound's high fluorescence quantum yields and thermal and photochemical stability make it an excellent candidate for demanding applications (van den Berg et al., 2006).
Scientific Research Applications
Fluorescent Probes : 7-Fluoro-1-methylquinolinium, a key intermediate related to 7-Fluoro-2-methylquinoline, has been used to synthesize a variety of compounds with high fluorescence quantum yields. These compounds are noted for their high thermal and photochemical stability, making them suitable for applications in polymer characterization and other demanding areas (van den Berg, Jager, & Picken, 2006).
Pharmacological Studies : A related compound, 7-Fluoro-1,3-diphenylisoquinoline-1-amine, has shown potential as an antidepressant-like agent in animal models. It appears to reverse the reduction in self-care behavior induced by maternal separation stress in rats by modulating glutamatergic/GABAergic systems (Pesarico, Rosa, Stangherlin, Mantovani, Zeni, & Nogueira, 2017).
Antibacterial Applications : Novel 7-[7-amino-7-methyl-5-azaspiro[2.4]heptan-5-yl]-8-methoxyquinolines with potent antibacterial activity against respiratory pathogens have been synthesized. These compounds have shown promising results in both in vitro and in vivo models, particularly against multidrug-resistant Streptococcus pneumoniae (Odagiri, Inagaki, Sugimoto, Nagamochi, Miyauchi, Kuroyanagi, Kitamura, Komoriya, & Takahashi, 2013).
Antimycobacterial Activities : Research on 6-fluoro-7-substituted-1-ethyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids has highlighted their efficacy against Mycobacterium tuberculosis and Mycobacterium smegmatis. This includes the ability to inhibit DNA gyrase activity, an essential bacterial enzyme (Senthilkumar, Dinakaran, Yogeeswari, China, Nagaraja, & Sriram, 2009).
Sensor Applications : 7-Amino-1-methylquinolinium chromophores, derivatives of 7-Fluoro-2-methylquinoline, have been synthesized and used as highly sensitive water-soluble fluorescent pH sensors. These compounds demonstrate significant fluorescence enhancements and dissociation constants conducive to sensor applications (Jager, Hammink, van den Berg, & Grozema, 2010).
Safety And Hazards
properties
IUPAC Name |
7-fluoro-2-methylquinoline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AYSKNDXTWPNRKG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C=CC(=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8FN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80381263 | |
Record name | 7-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2-methylquinoline | |
CAS RN |
1128-74-1 | |
Record name | 7-Fluoro-2-methylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80381263 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-Fluoro-2-methylquinoline | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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